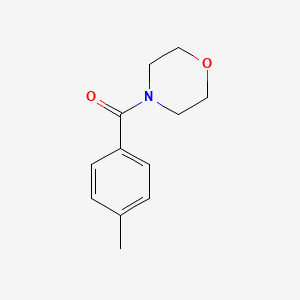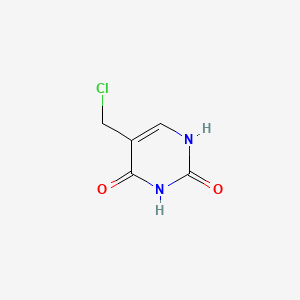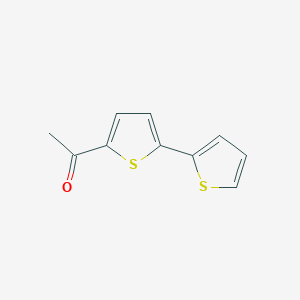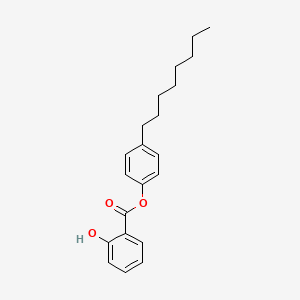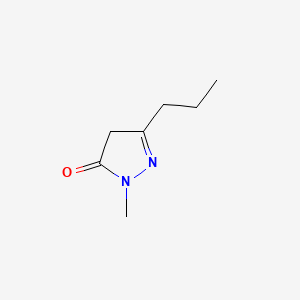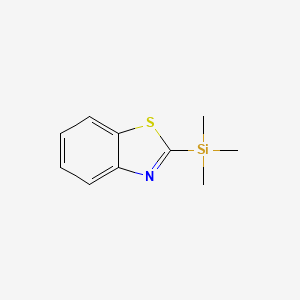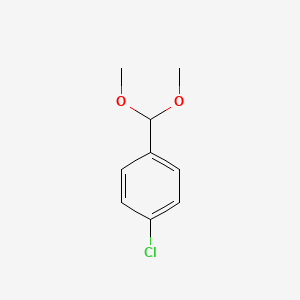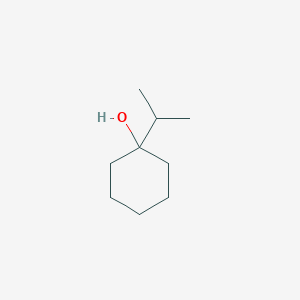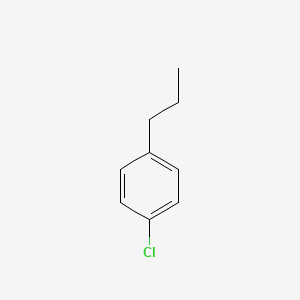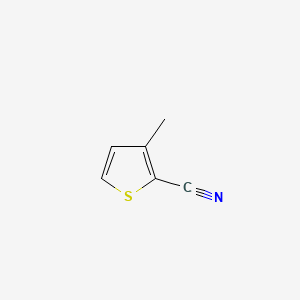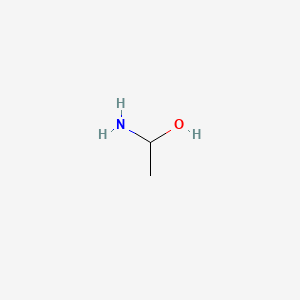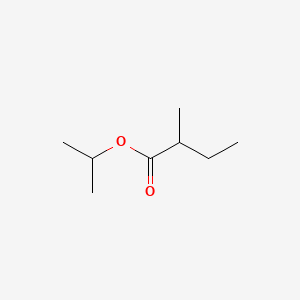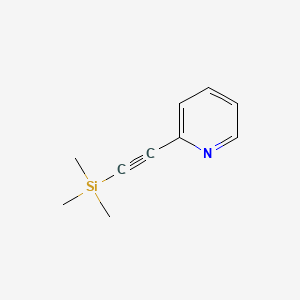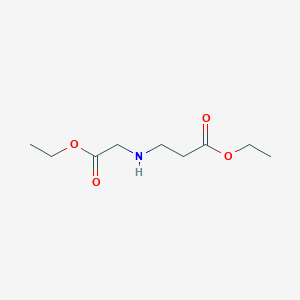
Ethyl 3-(ethoxycarbonylmethylamino)propionate
概要
説明
Ethyl 3-(ethoxycarbonylmethylamino)propionate is a chemical compound with the linear formula C9H15NO5 . It has a molecular weight of 217.224 . The compound contains a total of 30 bonds, including 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic secondary amine .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(ethoxycarbonylmethylamino)propionate consists of 30 bonds in total. These include 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic secondary amine .科学的研究の応用
Catalytic Reactions and Synthesis
- Iron and zinc co-catalysis has been employed for the arylation and alkenylation of propionamides, suggesting potential pathways for modifying or synthesizing compounds similar to Ethyl 3-(ethoxycarbonylmethylamino)propionate through C–H activation and C–C bond formation (Ilies et al., 2017).
Material Science and Corrosion Inhibition
- Ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives have shown significant corrosion inhibition efficiency on mild steel in acidic solutions, demonstrating the potential application of structurally similar compounds in corrosion protection technologies (Djenane et al., 2019).
Chemical Sensing and Analysis
- Rhodamine-based compounds have been developed as chemosensors for metal ions, which indicates the possible use of Ethyl 3-(ethoxycarbonylmethylamino)propionate in the synthesis of fluorescent sensors due to its functional groups that may bind selectively to metals (Roy et al., 2019).
Bio-based Chemical Production
- Research into bio-based 3-hydroxypropionic acid, a precursor for various compounds including acrylic acid and malonic acid, illustrates the interest in sustainable production methods for chemicals that could be structurally related or functionally similar to Ethyl 3-(ethoxycarbonylmethylamino)propionate (Vidra & Németh, 2017).
Safety And Hazards
Ethyl 3-(ethoxycarbonylmethylamino)propionate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-3-13-8(11)5-6-10-7-9(12)14-4-2/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQLFGNGSHVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299881 | |
| Record name | Ethyl 3-(ethoxycarbonylmethylamino)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(ethoxycarbonylmethylamino)propionate | |
CAS RN |
3783-61-7 | |
| Record name | 3783-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(ethoxycarbonylmethylamino)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

